REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=[C:3]1[C:12]([OH:14])=O.C(=O)(OC)[O:16][C:17]1[CH:22]=[C:21]([NH2:23])[C:20]([C:24]([CH3:27])([CH3:26])[CH3:25])=[CH:19][C:18]=1[C:28]([CH3:31])([CH3:30])[CH3:29].CC1OCCC1.C(P1(=O)OP(CCC)(=O)OP(CCC)(=O)O1)CC.N1C=CC=CC=1.C[O-].[Na+].CO>>[C:24]([C:20]1[CH:19]=[C:18]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:17]([OH:16])=[CH:22][C:21]=1[NH:23][C:12]([C:3]1[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1)=[O:14])([CH3:27])([CH3:25])[CH3:26] |f:5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(=CNC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C(=C1)N)C(C)(C)C)C(C)(C)C)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)P1(OP(OP(O1)(=O)CCC)(=O)CCC)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCCO1
|
Name
|
NaOMe MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 25.0° C.+/−5.0° C. for no less than 1.0 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The T3P charged vessel was washed with 2-MeTHF (0.6 vol)
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated to 47.5+/−5.0° C.
|
Type
|
TEMPERATURE
|
Details
|
Once complete, the resulting mixture was cooled to 20° C.+/−5° C
|
Type
|
ADDITION
|
Details
|
to dilute the mixture
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with water (10.0 vol) 2 times and 2-MeTHF (16.5 vol)
|
Type
|
ADDITION
|
Details
|
was charged to the reactor
|
Type
|
CUSTOM
|
Details
|
Once complete, the reaction was quenched with 1.2 N HCl/H2O (10.0 vol)
|
Type
|
WASH
|
Details
|
washed with 0.1 N HCl/H2O (10.0 vol)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove any particulates
|
Type
|
CUSTOM
|
Details
|
placed in a second reactor
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C(C)(C)C)O)NC(=O)C1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |